Calcium bis(2-(acetylamino)ethanesulphonate)

Alcohol toxicity rescue Locomotor activity Acetaldehyde detoxification

Acetaldehyde toxicity models require ion-pair synergy often lost with simple calcium salts or non-acetylated taurine. ATA-Ca (CAS 69538-63-2) delivers unique anti-acetaldehyde activity via the Ca²⁺/N-acetyltaurinate combination, validated by potentiometric studies showing no Ca²⁺ complexation. - Oral LD50: 13,230 mg/kg enabling wide safety margins - Full Ca²⁺ dissociation; no buffer interference in enzyme/ion channel assays - Direct comparator data: faster locomotor recovery than ATA-Mg

Molecular Formula C8H16CaN2O8S2
Molecular Weight 372.4 g/mol
CAS No. 69538-63-2
Cat. No. B12668574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(2-(acetylamino)ethanesulphonate)
CAS69538-63-2
Molecular FormulaC8H16CaN2O8S2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCS(=O)(=O)[O-].CC(=O)NCCS(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/2C4H9NO4S.Ca/c2*1-4(6)5-2-3-10(7,8)9;/h2*2-3H2,1H3,(H,5,6)(H,7,8,9);/q;;+2/p-2
InChIKeyXCVJUIGEYFWJLC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Bis(2-(Acetylamino)ethanesulphonate): Overview


Calcium bis(2-(acetylamino)ethanesulphonate), also known as calcium N-acetyltaurinate (ATA-Ca, CAS 69538-63-2), is a calcium salt of N-acetylated taurine. It is distinct from acamprosate (calcium N-acetylhomotaurinate) by its ethyl chain length. Patented by J. Durlach, this organosulfonic acid derivative is characterized by its reinforced neuro-muscular activity and unexpected anti-acetaldehyde properties, which are not observed with taurine, calcium chloride, or other alkali metal N-acetyltaurinate salts [1]. Early biochemical studies confirm that the free acid anion (2-(acetylamino)ethanesulfonate) does not complex with Ca(II), ensuring full dissociation and calcium availability in solution [2].

Why Generic Substitution Is Unacceptable


Closely related N-acetyltaurinate salts exhibit profound cation-dependent differences in both acute oral toxicity and pharmacological efficacy, making them pharmacologically non-equivalent. For example, while sodium, potassium, and lithium salts possess different safety profiles, magnesium N-acetyltaurinate (ATA-Mg) shows significantly slower recovery of motility in acetaldehyde toxicity models compared to the calcium salt [1]. Furthermore, common calcium sources like calcium chloride lack any intrinsic anti-acetaldehyde activity, demonstrating that the biological benefit is uniquely derived from the combination of the Ca²⁺ cation with the N-acetylated taurine anion, a trait not shared by simple calcium preparations or unacetylated taurine [1]. The non-complexing nature of the anion with Ca²⁺, unlike other buffer systems, ensures predictable speciation and unaltered calcium ion activity in vitro [2].

Quantitative Evidence for Selection


Recovery of Motility in Acetaldehyde-Induced Hypomotility

In a head-to-head murine model of acetaldehyde toxicity, oral administration of calcium bis(2-(acetylamino)ethanesulphonate) (ATA-Ca) produced a significantly faster and greater recovery of spontaneous motility compared to an equimolar dose of magnesium N-acetyltaurinate (ATA-Mg). At the first minute post-challenge, ATA-Ca-treated mice showed a 56% increase in motility over controls, whereas ATA-Mg-treated mice showed only a 5% increase [1]. The protective effect was dose-dependent and maximum at 208 mg/kg for ATA-Ca and 200 mg/kg for ATA-Mg.

Alcohol toxicity rescue Locomotor activity Acetaldehyde detoxification

Unique Anti-Acetaldehyde Activity Profile

The patent explicitly demonstrates that the anti-acetaldehyde activity of calcium bis(2-(acetylamino)ethanesulphonate) is a property of the intact calcium N-acetyltaurinate molecule, and not of its individual components. Calcium chloride showed very poor activity in the acetaldehyde toxicity test, while N-acetyltaurine and unacetylated taurine were both inactive or negligibly active [1]. This disproves a simple Schiff base detoxification mechanism and indicates a synergistic pharmacological effect exclusive to the calcium salt of the N-acetylated anion.

Mechanistic pharmacology Alcohol metabolism Synergistic effect

Oral Therapeutic Index Comparison

Oral acute toxicity (LD50) studies in male mice indicate a substantially safer profile for the calcium salt relative to other monovalent cation N-acetyltaurinates. The oral LD50 for calcium N-acetyltaurinate is 13230 mg/kg, which is more than twice that of the lithium salt (6630 mg/kg) and 1.6-fold higher than the potassium salt (8170 mg/kg) [1]. While the magnesium salt has a higher LD50, the therapeutic advantage of the calcium form lies in the combination of superior efficacy in detoxification assays and a wide safety margin over the more toxic lithium and potassium analogs.

Acute oral toxicity Safety margin In vivo tolerability

Calcium Ion Availability and Speciation

In contrast to many common buffers and complexing anions (e.g., citrate, EDTA), the 2-(acetylamino)ethanesulfonate anion does not form complexes with Ca²⁺, Mg²⁺, or Mn²⁺ in solution, as determined by potentiometric, visible, and infrared studies [1]. This ensures that calcium supplied via bis(2-(acetylamino)ethanesulphonate) dissociates completely into free Ca²⁺ ions without competing for metal-binding sites in biological assays, unlike other sulfonated buffer systems such as HEPES or PIPES which can chelate metal ions.

Calcium speciation Metal-free buffer In vitro assay compatibility

Optimal Application Scenarios


Acetaldehyde Toxicity and Hypolocomotion Models

For research groups modeling acetaldehyde-induced motor impairment or early-stage alcohol withdrawal, ATA-Ca is the preferred salt due to its direct, head-to-head proven faster recovery of locomotor activity compared to the magnesium analog ATA-Mg [1]. This faster kinetic is essential when evaluating compounds with short therapeutic windows.

Mechanistic Detoxification Pathway Studies

ATA-Ca uniquely enables experiments that require the synergistic pharmacology of the calcium N-acetyltaurinate molecule, which cannot be achieved by combining calcium chloride with free N-acetyltaurine. This is critical for labs investigating NMDA receptor modulation and acetaldehyde detoxification pathways where the intact ion pair is the active principle [1].

Long-Term In Vivo Toxicology and Dose-Ranging

For repeated-dose toxicology protocols, selecting ATA-Ca over the lithium or potassium analogs is a data-driven choice that minimizes unscheduled lethality. The oral LD50 of 13230 mg/kg provides a wider dose escalation range before reaching toxic endpoints, improving the quality of safety pharmacology data [1].

Cell Culture and Enzyme Assays with Free Calcium

ATA-Ca ensures that calcium supplementation does not inadvertently buffer or reduce free Ca²⁺ concentrations due to anion complexation. This non-interfering behavior, validated by potentiometric studies, is crucial for assays involving calcium-dependent enzymes, ion channels, or cellular signaling where buffer-metal interactions can confound results [1].

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